molecular formula C23H29NO5 B560208 Dppe fumarate CAS No. 1185241-83-1

Dppe fumarate

Cat. No. B560208
M. Wt: 399.487
InChI Key: ZOOMDYHTGZSGDD-WLHGVMLRSA-N
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Description

DPPE fumarate is an inhibitor of histamine binding at the intracellular binding site . Its chemical name is N, N -Diethyl-2- [4- (phenylmethyl)phenoxy]ethanamine fumarate .


Synthesis Analysis

A novel synthetic method for not only symmetric but also unsymmetric DPPE derivatives has been disclosed. This method uses two phosphine-centered radicals and gaseous ethylene, which is a useful and fundamental C2 unit that is ubiquitous in industrial processes .


Molecular Structure Analysis

The molecular weight of DPPE fumarate is 399.48 . Its formula is C19H25NO.C4H4O4 . The compound is soluble to 100 mM in DMSO .


Chemical Reactions Analysis

Reactions of (dppe)NiCl2 (dppe = 1,2-bis(diphenylphosphino)ethane) with chlorido-substituted phenyl thiolates (R Cl S −) produced the corresponding nickel thiolate complexes (dppe)Ni(SR Cl)2 (R Cl = 3,5-C6H3Cl2 (1), C6Cl5 (2)) in high isolated yields .


Physical And Chemical Properties Analysis

DPPE fumarate has a molecular weight of 399.48 . It is soluble to 100 mM in DMSO . The compound should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Neuroprotective and Anti-inflammatory Effects : DMF and its metabolite monomethyl fumarate (MMF) have been shown to exert neuroprotective effects, particularly in the treatment of multiple sclerosis (MS) and psoriasis. This involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to an antioxidant response and cytoprotection in central nervous system cells (Scannevin et al., 2012).

  • Modulation of Immune Responses : DMF is known to modulate immune responses, particularly in autoimmune diseases. It succinates and inactivates the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), thereby down-regulating aerobic glycolysis in myeloid and lymphoid cells. This metabolic change leads to attenuated inflammatory immune responses, showcasing DMF's role as a potential therapeutic target in autoimmunity (Kornberg et al., 2018).

  • Mechanisms in Cancer Treatment : DMF has been studied for its antitumor activity in several cellular and mouse models. Its anticancer mechanism is dose-dependent and relates to the decrease in nuclear translocation of NRF2, indicating its potential role in cancers dependent on the NRF2 antioxidant pathway (Saidu et al., 2019).

  • Impact on Metabolism in Hyperpolarized Magnetic Resonance Imaging (MRI) : Fumarate, as a metabolic probe in MRI, is used to detect the release of fumarase in cancer tissues, associated with necrosis and drug treatment. Understanding the kinetics of fumarase reactions in cells is crucial for using fumarate as a probe of cell rupture (Shishmarev et al., 2018).

  • Effect on Traumatic Brain Injury (TBI) : DMF has been shown to be beneficial in experimental models of TBI. It preserves brain glutathione levels and reduces neurological deficits and brain tissue loss, suggesting a neuroprotective role in TBI via antioxidant mechanisms rather than modulating neuroinflammation (Krämer et al., 2017).

  • Role in Reducing Neuroinflammation and Restoring Synaptic Function : DMF's neuroprotective effects might be mediated through modulation of microglia activation, switching their phenotype from pro-inflammatory to neuroprotective. This modulation impacts neuroinflammation and synaptic alterations, potentially offering a novel mechanism for DMF's action in MS (Parodi et al., 2015).

  • Mechanistic Insights in MS Treatment : Studies have shown that the therapeutic efficacy of DMF in relapsing-remitting MS is associated with changes in oxidative stress and redox pathways in monocytes, highlighting the importance of redox regulation in DMF's mechanism of action (Carlström et al., 2019).

  • Activation of Hydroxycarboxylic Acid Receptor 2 (HCAR2) : HCAR2 has been identified as a critical mediator of DMF's protective effect in experimental autoimmune encephalomyelitis (EAE), a model for MS. DMF's activation of HCAR2 leads to modulated immune responses and improved functional outcomes (Chen et al., 2014).

Safety And Hazards

DPPE fumarate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMDYHTGZSGDD-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dppe fumarate

Citations

For This Compound
3
Citations
A SZELĄG - dbc.wroc.pl
Background. Little is known of the effects of N, N− diethyl− 2−[4−(phenylmethyl) phenoxy] ethanamine (DPPE) on cell proliferation. Some studies indicate that DPPE inhibits cell …
Number of citations: 5 www.dbc.wroc.pl
H Hasala, MA Giembycz, M Janka-Junttila… - Pulmonary …, 2008 - Elsevier
… (Promega Corp., Madison, WI, USA), cirazoline hydrochloride, clonidine hydrochloride, D609, U73122, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamide fumarate (DPPE fumarate) …
Number of citations: 18 www.sciencedirect.com
H Hasala - 2006 - trepo.tuni.fi
Eosinophilic inflammation represents an essential element in the pathogenesis of allergic conditions such as asthma, allergic rhinoconjunctivitis and atopic eczema. Histamine, …
Number of citations: 2 trepo.tuni.fi

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